4-Bromo-2-(cyclobutoxy)thiazole
Description
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxy-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-5-2-1-3-5/h4-5H,1-3H2 |
InChI Key |
QGCOAHFQSWOTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=CS2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Cyclobutoxy Thiazole
Retrosynthetic Analysis of 4-Bromo-2-(cyclobutoxy)thiazole
A logical retrosynthetic disconnection of this compound points to two primary fragments: a 2-cyclobutoxythiazole (B13649422) intermediate and a brominating agent. The 2-cyclobutoxythiazole itself can be further broken down. A key disconnection is across the C2-N3 and C4-C5 bonds of the thiazole (B1198619) ring. This suggests a precursor containing the N-C-S fragment, such as a thioamide, and a component that provides the remaining two carbons of the ring, typically an α-halocarbonyl compound. This approach is characteristic of the widely used Hantzsch thiazole synthesis.
Alternatively, considering the final bromination step, the retrosynthesis could start with a pre-brominated thiazole scaffold, onto which the cyclobutoxy group is introduced. However, the former approach, building the substituted thiazole and then brominating, is often more direct.
Classical and Modern Thiazole Annulation Strategies
The formation of the thiazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed over the years, ranging from classical cyclocondensations to modern transition-metal-catalyzed reactions.
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. synarchive.comorientjchem.org The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comnih.gov
In the context of synthesizing this compound, a suitable thioamide would be cyclobutoxy-thioamide. The α-halocarbonyl component would need to be a dihaloethanal or a related equivalent to ultimately allow for the introduction of the bromine at the 4-position. The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. nih.govyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. youtube.com
Over the years, numerous modifications and optimizations to the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and broaden the substrate scope. nih.govscribd.com These can include the use of microwave irradiation, solid-supported catalysts, and solvent-free conditions to create more environmentally friendly and efficient processes. nih.govasianpubs.org
Table 1: Key Features of the Hantzsch Thiazole Synthesis
| Feature | Description |
| Reactants | α-halocarbonyl compounds and thioamides. synarchive.comnih.gov |
| Product | Substituted thiazoles. nih.gov |
| Mechanism | Nucleophilic attack by sulfur, followed by cyclization and dehydration. youtube.com |
| Advantages | Versatile, well-established, and generally provides good yields. nih.govscribd.com |
| Modifications | Use of α-tosyloxy ketones, microwave assistance, and green catalysts. nih.govscribd.com |
Modern synthetic chemistry has seen the rise of multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. nih.govnih.gov For thiazole synthesis, MCRs can bring together three or more starting materials to rapidly generate diverse thiazole derivatives. asianpubs.orgresearchgate.net For instance, a one-pot reaction of an aldehyde, an amine, and a sulfur source in the presence of a suitable catalyst can lead to the formation of a thiazole ring.
Transition-metal catalysis has also opened new avenues for thiazole synthesis. rsc.orgsdu.dkrsc.org Catalysts based on copper, palladium, and rhodium can facilitate novel cyclization pathways that are often more selective and occur under milder conditions than traditional methods. rsc.orgrsc.org For example, copper-catalyzed reactions have been employed for the direct arylation of thiazole C-H bonds, and palladium catalysts are effective in cross-coupling reactions to build substituted thiazoles. nih.gov The use of transition metals can be particularly advantageous for creating highly functionalized thiazole scaffolds. acs.org
The reaction between thioamides and α-haloketones is the cornerstone of the Hantzsch synthesis, as previously discussed. orientjchem.orgnih.gov The kinetics of this reaction have been studied, revealing a second-order rate constant with respect to both reactants. orientjchem.org The choice of solvent can also influence the reaction, with systems like water-ethanol being commonly used. orientjchem.org
An important variation involves the use of α-diazo compounds as equivalents for α-halocarbonyls. nih.gov The reaction of α-diazocarbonyl compounds with thioamides, often catalyzed by copper or rhodium salts, provides a powerful and often milder alternative for the synthesis of thiazoles. nih.gov The mechanism is believed to proceed through the formation of a metal carbene from the diazo compound, which then reacts with the thioamide. This method can offer different selectivity and functional group tolerance compared to the classical Hantzsch approach. nih.govorganic-chemistry.org
Table 2: Comparison of α-Haloketone and α-Diazo Compound Methods
| Reagent | Catalyst | Conditions | Advantages |
| α-Haloketone | Often none, or a base/acid catalyst. orientjchem.org | Typically requires heating. orientjchem.org | Readily available starting materials. orientjchem.org |
| α-Diazo Compound | Copper or Rhodium salts. nih.gov | Often milder conditions. nih.gov | Good functional group tolerance. nih.govorganic-chemistry.org |
Strategic Introduction of Bromine at the Thiazole 4-Position
With the thiazole core constructed, the next critical step is the regioselective introduction of a bromine atom at the 4-position.
The thiazole ring is an aromatic system and can undergo electrophilic aromatic substitution. pharmaguideline.comchemicalbook.com The electron density of the thiazole ring dictates the position of electrophilic attack. Generally, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic substitution. nih.govpharmaguideline.com The C4 position is the next most reactive site, while the C2 position is electron-deficient and generally unreactive towards electrophiles. pharmaguideline.comchemicalbook.com
However, the presence of substituents on the thiazole ring can significantly influence the regioselectivity of halogenation. An electron-donating group at the 2-position, such as the cyclobutoxy group in our target molecule, would further activate the ring towards electrophilic attack, potentially directing the incoming electrophile to the 5-position. Therefore, direct bromination of 2-(cyclobutoxy)thiazole would likely yield the 5-bromo isomer as the major product.
To achieve the desired 4-bromo substitution, a blocking group strategy might be necessary. Alternatively, if the starting materials for the Hantzsch synthesis are chosen appropriately, the bromine can be incorporated from the outset. For instance, using a 1,1-dibromo-2-alkoxyethane derivative in the condensation with a thioamide could potentially lead to the formation of a 4-bromothiazole (B1332970) directly.
Another approach involves the Sandmeyer-type reaction on a 2-aminothiazole (B372263) derivative. The amino group at the 2-position can be diazotized and subsequently replaced with a bromine atom. However, this would introduce the bromine at the 2-position, not the desired 4-position.
A more direct route to 4-bromothiazoles can be achieved through the bromination of a pre-formed thiazole. While the 5-position is generally more reactive, careful control of reaction conditions and the use of specific brominating agents like N-bromosuccinimide (NBS) can sometimes favor the 4-position, especially if the 5-position is sterically hindered. numberanalytics.com In some cases, sequential bromination can be employed, where the more reactive position is first blocked, then the desired position is brominated, followed by the removal of the blocking group.
Bromine Incorporation via Pre-functionalized Thiazole Synthons
The introduction of a bromine atom at the 4-position of the thiazole ring can be effectively achieved by utilizing synthons that are already brominated prior to or during the cyclization process. A primary route involves the use of 2,4-dibromothiazole (B130268) as a key intermediate. This commercially available starting material allows for regioselective functionalization.
Research has demonstrated that in 2,4-dibromothiazole, the bromine atom at the C2 position is significantly more reactive towards nucleophiles and organometallic reagents than the one at C4. This difference in reactivity allows for selective substitution at C2 while retaining the bromine at C4. For instance, a regioselective Pd(0)-catalyzed cross-coupling reaction can be performed on 2,4-dibromothiazole to introduce a variety of substituents at the 2-position, yielding 2-substituted-4-bromothiazoles. nih.gov While direct coupling with cyclobutanol (B46151) or a cyclobutoxy equivalent is not explicitly detailed for this exact substrate, the principle of selective C2 functionalization is well-established.
Another approach involves a bromo-lithium exchange. Treatment of 2,4-dibromothiazole with n-butyllithium at low temperatures (e.g., -78 °C) selectively replaces the bromine at the 2-position with lithium. chemicalbook.com This lithiated intermediate can then be reacted with an appropriate electrophile to install the desired functionality, leaving the 4-bromo substituent intact. While the example provided involves methylation using dimethyl sulfate, this method opens a pathway for introducing other groups. chemicalbook.com
Alternative strategies could involve the classic Hantzsch thiazole synthesis, using a brominated three-carbon component. For example, the reaction of an α-bromoketone with a suitable thiourea (B124793) or thioamide derivative is a foundational method for thiazole synthesis. nih.govslideshare.net To obtain a 4-bromothiazole, one would need to employ a synthon where the carbon atom destined to become C4 is already brominated, or use brominating conditions post-cyclization. However, direct bromination of a 2-(cyclobutoxy)thiazole intermediate often leads to substitution at the more activated C5 position, especially in the presence of an electron-donating alkoxy group. researchgate.net Therefore, using a pre-brominated synthon like 2,4-dibromothiazole is often a more regioselective and reliable strategy. nih.gov
Installation of the Cyclobutoxy Moiety at the Thiazole 2-Position
The formation of the ether linkage between the cyclobutyl group and the C2 position of the thiazole ring is a critical step in the synthesis of the target molecule. This can be accomplished through several C-O bond-forming strategies.
Etherification Reactions Involving Thiazole Nucleophiles or Electrophiles
The most direct methods for installing the cyclobutoxy group involve treating a thiazole derivative as either a nucleophile or an electrophile.
Thiazole as an Electrophile: A common and practical approach is the nucleophilic aromatic substitution (SNAr) reaction. In this scenario, a 2-halothiazole, such as 2-chloro- or 2-bromothiazole, serves as the electrophilic partner. The reaction with a nucleophilic cyclobutoxide, typically prepared by treating cyclobutanol with a strong base like sodium hydride (NaH), leads to the formation of the desired ether. This is a variation of the Williamson ether synthesis. The reactivity of the 2-halothiazole is crucial for the success of this reaction.
| Starting Thiazole | Reagent | Base | Typical Conditions | Product |
| 2-Chlorothiazole | Cyclobutanol | NaH | THF, reflux | 2-(cyclobutoxy)thiazole |
| 2-Bromothiazole | Cyclobutanol | K2CO3 | DMF, heat | 2-(cyclobutoxy)thiazole |
Thiazole as a Nucleophile: Alternatively, a 2-hydroxythiazole (which exists in tautomeric equilibrium with thiazol-2(3H)-one) can act as the nucleophile. Reaction with an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate, under basic conditions can form the C-O bond. Another powerful method in this category is the Mitsunobu reaction, where 2-hydroxythiazole and cyclobutanol are coupled in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Strategies for C-O Bond Formation on the Thiazole Core
Beyond classical etherification, modern cross-coupling reactions offer alternative pathways for C-O bond formation. While more commonly applied to aryl halides, methodologies like the Buchwald-Hartwig C-O coupling can be adapted for heteroaromatic systems. This would involve a palladium- or copper-catalyzed reaction between a 2-halothiazole and cyclobutanol. These methods often require specific ligands to facilitate the catalytic cycle and can offer advantages in terms of substrate scope and reaction conditions. The synthesis of borylated cyclobutanols also provides versatile intermediates that can participate in various cross-coupling reactions to form C-C, C-N, or C-O bonds, highlighting the modularity available in modern synthesis. nih.gov
Total Synthesis of this compound
Design and Optimization of Convergent and Linear Synthetic Routes
A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. youtube.com For the target molecule, a possible linear route would be:
Start with a simple, commercially available thiazole.
Install the cyclobutoxy group at the 2-position to form 2-(cyclobutoxy)thiazole.
A convergent synthesis , in contrast, involves preparing key fragments of the molecule separately and then combining them in a later step. wikipedia.org This strategy is generally more efficient for complex molecules. youtube.com For this compound, a convergent approach would be highly effective:
Fragment A Synthesis: Prepare the "cyclobutoxy" moiety or a precursor. This could involve synthesizing cyclobutanol itself or a reactive derivative. nih.govresearchgate.net
Fragment B Synthesis: Prepare a suitable 4-bromothiazole synthon. The most logical choice is 2,4-dibromothiazole, which is readily available. nih.gov
Fragment Coupling: Combine the two fragments. This would likely involve a regioselective nucleophilic substitution or cross-coupling reaction where sodium cyclobutoxide displaces the more labile bromine at the C2 position of 2,4-dibromothiazole.
| Synthetic Strategy | Advantages | Disadvantages |
| Linear | Conceptually simple, fewer parallel synthetic lines. | Overall yield is often low, late-stage failures are costly, potential for regioselectivity issues. youtube.comwikipedia.org |
| Convergent | Higher overall efficiency and yield, allows for independent optimization of fragment synthesis, easier purification of final product. wikipedia.org | Requires more complex initial planning and synthesis of separate fragments. |
Protecting Group Strategies and Deprotection Methodologies
In many thiazole syntheses, particularly those starting from fundamental building blocks like thiourea or thioamides, protecting groups are essential to mask reactive functionalities. researchgate.net For instance, if the thiazole ring were constructed via a Hantzsch synthesis using a modified thiourea that already bears the cyclobutoxy moiety, any reactive groups on that moiety would need protection.
The 2-aminothiazole group is a common precursor in thiazole chemistry. researchgate.net The amino group can be protected to prevent unwanted side reactions during subsequent transformations like bromination or lithiation. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. It can be installed using di-tert-butyl dicarbonate (B1257347) (Boc)2O and readily removed under acidic conditions (e.g., with trifluoroacetic acid), which are often compatible with the thiazole core. researchgate.net
Considerations for Reaction Scalability and Efficiency
The large-scale synthesis of this compound necessitates a thorough evaluation of the chosen synthetic route, focusing on factors that influence yield, purity, cost, and safety. A probable and efficient synthetic strategy involves the nucleophilic aromatic substitution of a readily available starting material, such as 2,4-dibromothiazole, with cyclobutanol. This approach, a variation of the Williamson ether synthesis, is a cornerstone for preparing aryl ethers. jk-sci.com
Key Considerations for Scalability:
Starting Material Selection and Cost: The commercial availability and cost of starting materials are critical for industrial-scale production. 2,4-Dibromothiazole is a common precursor in thiazole chemistry. The synthesis of cyclobutanol, while achievable from inexpensive starting materials like cyclopropylcarboxylic acid, involves multiple steps and requires optimization for large-scale, cost-effective production. google.com
Reaction Conditions Optimization: The efficiency of the nucleophilic substitution reaction is highly dependent on the choice of base, solvent, temperature, and reaction time. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective in generating the cyclobutoxide anion for the Williamson ether synthesis. numberanalytics.com However, for large-scale operations, milder and less hazardous bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. jk-sci.com The selection of an appropriate solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favoring the reaction by enhancing the nucleophilicity of the alkoxide. numberanalytics.com
| Base | Solvent | Relative Reactivity | Scalability Considerations |
|---|---|---|---|
| Sodium Hydride (NaH) | DMF | High | Flammable gas evolution (H₂), moisture sensitive. |
| Potassium tert-Butoxide (KOtBu) | DMSO | High | Hygroscopic, requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Moderate | Lower cost, easier to handle, but may require higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | DMF | High | Higher cost, but often provides better yields with hindered substrates. |
Control of Regioselectivity: In the reaction between 2,4-dibromothiazole and cyclobutanol, the substitution is expected to occur preferentially at the C2 position of the thiazole ring. This is due to the higher electrophilicity of the C2 carbon, a common feature in the chemistry of similar heterocyclic systems like 2,4-dichloroquinazolines. mdpi.com However, careful control of reaction conditions is necessary to minimize the formation of the undesired 2-bromo-4-(cyclobutoxy)thiazole isomer and the dialkoxylated product.
Process Intensification and Alternative Technologies: For enhanced efficiency and safety on a larger scale, continuous flow chemistry presents a viable alternative to traditional batch processing. Flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely. acs.org The use of phase-transfer catalysis could also improve the efficiency of the Williamson ether synthesis by facilitating the reaction between the aqueous and organic phases, potentially allowing for the use of less hazardous and more environmentally benign solvents.
Waste Management and Green Chemistry Principles: The scalability of the synthesis must also consider the environmental impact. The principles of green chemistry should be applied, such as choosing less toxic solvents, minimizing waste generation, and developing efficient recycling methods for solvents and catalysts where applicable.
| Factor | Key Considerations for Optimization |
|---|---|
| Yield | Optimization of reaction conditions (temperature, concentration, catalyst), and minimization of side reactions. |
| Purity | Development of a robust purification method (e.g., crystallization) to remove isomers and other impurities. |
| Cost | Use of inexpensive and readily available starting materials and reagents; minimizing energy consumption. |
| Safety | Use of less hazardous reagents and solvents; implementation of robust process safety measures, potentially using flow chemistry. |
| Throughput | Minimizing reaction and cycle times; exploring continuous manufacturing processes. |
| Environmental Impact | Solvent selection and recycling; waste minimization and treatment. |
Chemical Reactivity and Derivatization Potential of 4 Bromo 2 Cyclobutoxy Thiazole
Reactivity Profile of the Bromine Atom at the Thiazole (B1198619) 4-Position
The bromine atom at the C4 position of the thiazole ring is the most reactive site for electrophilic substitution and is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchange. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For 4-Bromo-2-(cyclobutoxy)thiazole, the bromine atom serves as an excellent leaving group in these transformations, facilitating the coupling with various organometallic reagents.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and vinylboronic acids or their corresponding esters. beilstein-journals.orgresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of toluene (B28343) and water. beilstein-journals.org The reaction conditions are generally mild and tolerate a wide range of functional groups.
Table 1: Expected Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-(Cyclobutoxy)-4-phenylthiazole |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 2-(Cyclobutoxy)-4-(4-methylphenyl)thiazole |
| (E)-2-Phenylvinylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/Water | 2-(Cyclobutoxy)-4-((E)-2-phenylvinyl)thiazole |
This table presents hypothetical reactions based on the known reactivity of 4-bromothiazoles.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. This compound is expected to be an excellent substrate for Negishi coupling, allowing for the introduction of alkyl, aryl, and vinyl groups. nih.govresearchgate.net These reactions are known for their high yields and functional group tolerance. The organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents.
Table 2: Expected Negishi Coupling of this compound
| Organozinc Reagent | Catalyst | Solvent | Expected Product |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-(Cyclobutoxy)-4-phenylthiazole |
| Ethylzinc bromide | PdCl₂(dppf) | THF | 2-(Cyclobutoxy)-4-ethylthiazole |
| Vinylzinc chloride | Pd(dba)₂/P(2-furyl)₃ | THF | 2-(Cyclobutoxy)-4-vinylthiazole |
This table presents hypothetical reactions based on the known reactivity of 4-bromothiazoles. nih.govresearchgate.net
The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner. While effective, the toxicity of organotin compounds has led to a decrease in their use. Nevertheless, this compound would likely undergo Stille coupling with various organostannanes in the presence of a palladium catalyst. nih.govresearchgate.net This reaction is tolerant of a wide array of functional groups and has been used extensively in the synthesis of complex molecules.
Table 3: Expected Stille Coupling of this compound
| Organostannane | Catalyst | Solvent | Expected Product |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 2-(Cyclobutoxy)-4-phenylthiazole |
| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | THF | 2-(Cyclobutoxy)-4-vinylthiazole |
| Tributyl(ethynyl)stannane | Pd(dba)₂/P(furyl)₃ | Dioxane | 2-(Cyclobutoxy)-4-ethynylthiazole |
This table presents hypothetical reactions based on the known reactivity of 4-bromothiazoles. nih.govresearchgate.net
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. It is expected that this compound would readily undergo Sonogashira coupling to afford 4-alkynylthiazole derivatives. beilstein-journals.orgnih.gov These products are valuable intermediates for further synthetic transformations.
Table 4: Expected Sonogashira Coupling of this compound
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Expected Product |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 2-(Cyclobutoxy)-4-(phenylethynyl)thiazole |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 2-(Cyclobutoxy)-4-(hex-1-yn-1-yl)thiazole |
| Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Triethylamine | DMF | 2-(Cyclobutoxy)-4-((trimethylsilyl)ethynyl)thiazole |
This table presents hypothetical reactions based on the known reactivity of 4-bromothiazoles. beilstein-journals.orgnih.gov
Regioselective Metalation via Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation in organometallic chemistry that allows for the conversion of an organic halide into an organometallic reagent. wikipedia.orgstackexchange.com For this compound, treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures is expected to result in a rapid and regioselective halogen-metal exchange at the C4 position. nih.govyoutube.comtcnj.edu This generates a highly reactive 4-lithiated thiazole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.
The resulting organolithium species is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a powerful strategy for the derivatization of the thiazole ring.
Table 5: Expected Products from Halogen-Metal Exchange and Electrophilic Quench of this compound
| Reagent 1 | Reagent 2 (Electrophile) | Solvent | Expected Product |
| n-BuLi | Benzaldehyde | THF, -78 °C | (2-(Cyclobutoxy)thiazol-4-yl)(phenyl)methanol |
| t-BuLi | Acetone | THF, -78 °C | 2-(2-(Cyclobutoxy)thiazol-4-yl)propan-2-ol |
| n-BuLi | Carbon dioxide (CO₂) | THF, -78 °C | 2-(Cyclobutoxy)thiazole-4-carboxylic acid |
| n-BuLi | N,N-Dimethylformamide (DMF) | THF, -78 °C | 2-(Cyclobutoxy)thiazole-4-carbaldehyde |
This table presents hypothetical reactions based on the known reactivity of 4-bromothiazoles. nih.govtcnj.edu
Chemical Transformations of the Cyclobutoxy Side Chain
Stability and Lability under Various Reaction Conditions
The stability of this compound is influenced by the interplay of its constituent functional groups. The thiazole ring itself is an aromatic heterocycle, which generally confers a degree of stability. However, the presence of the bromine atom and the 2-alkoxy group significantly influences its reactivity.
Under Acidic Conditions:
The 2-alkoxy group on the thiazole ring is susceptible to cleavage under strong acidic conditions, a reaction common to ethers. sciencemadness.orgyoutube.com The generally accepted mechanism involves protonation of the ether oxygen, converting the alkoxy group into a good leaving group (a cyclobutanol). masterorganicchemistry.comyoutube.com This is followed by nucleophilic attack of the counter-ion of the acid on the carbon atom of the ether linkage. In the case of this compound, the cleavage would likely proceed via an SN2 or SN1 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. Given that a secondary carbocation on the cyclobutane (B1203170) ring is relatively unstable, an SN2 pathway is generally more probable. youtube.com Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are typically effective for ether cleavage, while hydrochloric acid (HCl) is often less reactive. sciencemadness.org
The cyclobutane ring itself possesses inherent ring strain, which can influence its stability, particularly under acidic conditions that might promote rearrangements. libretexts.org While cyclobutanol (B46151), the initial product of ether cleavage, can be stable, harsh acidic conditions could potentially lead to ring-opening or rearrangement reactions to form more stable carbocation intermediates. cdnsciencepub.com
Under Basic Conditions:
The thiazole ring is generally stable under basic conditions. The C-Br bond at the 4-position, however, can be susceptible to nucleophilic substitution or elimination reactions, although this typically requires strong bases or high temperatures. The primary lability of the bromo-substituent is its propensity to participate in metal-catalyzed cross-coupling reactions.
The cyclobutoxy ether linkage is generally stable under basic conditions. Ether cleavage under basic conditions is not a common transformation and would require harsh conditions that are unlikely to be selective.
Stability Data for Analogous Compounds:
| Condition | Reagent Example | Expected Stability of this compound | Potential Products of Lability |
| Strong Acid | HBr, HI | Low | 4-Bromo-2-hydroxythiazole (2-thiazolone tautomer), Cyclobutyl bromide/iodide |
| Weak Acid | Acetic Acid | Moderate to High | Likely stable, slow hydrolysis may occur |
| Strong Base | NaOH, KOH | High (ether), Moderate (C-Br) | Generally stable, potential for slow C-Br substitution/elimination at high T |
| Weak Base | NaHCO₃ | High | Stable |
| Catalytic Hydrogenation | H₂, Pd/C | High (ether), Low (C-Br) | This compound (de-bromination) |
This table is based on general chemical principles and data for analogous compounds.
Selective Cleavage or Modification of the Cyclobutoxy Ether
The selective cleavage or modification of the cyclobutoxy ether in this compound without affecting the bromo-substituted thiazole ring presents a significant synthetic challenge due to the reactivity of the C-Br bond.
Selective Cleavage:
The most common method for ether cleavage involves the use of strong protic acids like HBr and HI. masterorganicchemistry.comyoutube.com However, these conditions could also potentially lead to reactions involving the bromine substituent. A more controlled approach might involve the use of Lewis acids, which are also known to cleave ethers. masterorganicchemistry.com Reagents like boron tribromide (BBr₃) are powerful ether cleaving agents and can often be used at low temperatures, potentially offering greater selectivity. The mechanism with Lewis acids typically involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the alkyl group.
Another potential avenue for selective dealkylation is through oxidative methods. Certain enzymatic systems, such as those involving cytochrome P450, can catalyze the O-dealkylation of aryl alkyl ethers. washington.edu These reactions proceed via a hemiacetal intermediate which then decomposes to an alcohol and a carbonyl compound. While not a standard laboratory method for this specific substrate, it highlights a potential strategy for selective modification.
Reaction Conditions for Ether Cleavage on Analogous Systems:
| Reagent | Solvent | Temperature (°C) | Typical Substrate | Product | Reference |
| HBr (48%) | Acetic Acid | Reflux | Dialkyl ether | Alkyl bromide, Alcohol | youtube.com |
| HI (57%) | - | Reflux | Alkyl aryl ether | Phenol, Alkyl iodide | masterorganicchemistry.com |
| BBr₃ | Dichloromethane | -78 to rt | Alkyl aryl ether | Phenol, Alkyl bromide | masterorganicchemistry.com |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile | rt | Dialkyl ether | Silyl ether, Alkyl iodide | - |
This table represents typical conditions for ether cleavage and may require optimization for this compound.
Modification of the Cyclobutoxy Group:
Modification of the cyclobutoxy group without cleavage is less straightforward. Reactions targeting the C-H bonds of the cyclobutane ring would likely require radical conditions, which may not be compatible with the thiazole ring or the C-Br bond.
Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Cyclobutoxy Thiazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search for ¹H and ¹³C NMR data, which is fundamental for the structural confirmation of organic molecules, yielded no specific results for 4-Bromo-2-(cyclobutoxy)thiazole. For related compounds, such as 2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide, the thiazole (B1198619) proton (H-5) appears as a singlet at 7.82 ppm. researchgate.net In other thiazole derivatives, the chemical shifts of the thiazole ring protons and carbons are influenced by the nature of the substituents. researchgate.net However, without experimental data for the target compound, any analysis remains speculative.
Similarly, no information on two-dimensional (2D) NMR experiments like COSY, HSQC, or HMBC for this compound could be located. These techniques are crucial for establishing proton-proton and heteroatom-proton connectivities, which would be essential to definitively assign the structure and confirm the attachment of the cyclobutoxy group to the thiazole ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry is a powerful tool for determining the exact mass and elemental composition of a compound. While HRMS data is available for other bromo-thiazole derivatives, no such data has been published for this compound. mdpi.com The interpretation of ionization techniques (e.g., ESI, EI) and fragmentation patterns is therefore not possible for this specific molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a thiazole derivative typically shows characteristic bands for C=N and C=C stretching vibrations. researchgate.net For instance, in the IR spectrum of 2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide, the C=N stretch is observed at 1611 cm⁻¹. researchgate.net However, no specific IR spectra for this compound have been reported to confirm the presence of the thiazole ring and the cyclobutoxy ether linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provide insights into its conjugation system. The UV-Vis spectrum of the parent thiazole molecule shows absorption maxima that are influenced by substituents. nist.gov For a substituted compound like 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comchemicalbook.comthiadiazole), a λmax at 240 nm has been reported. mdpi.com Without experimental data for this compound, its electronic absorption properties and the extent of electronic conjugation remain unknown.
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is most reliably achieved through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties. For the compound this compound, obtaining a suitable single crystal is a prerequisite for such an analysis.
The feasibility of growing single crystals of this compound would depend on several factors, including its purity and the ability to slowly precipitate it from a solution. Common methods for crystal growth include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is critical and would likely be determined through screening various options to find conditions that favor the formation of well-ordered, single crystals rather than polycrystalline or amorphous solids.
In the case of this compound, a single-crystal XRD analysis would be expected to provide precise measurements of the carbon-sulfur, carbon-nitrogen, and carbon-carbon bond lengths within the thiazole ring, as well as the bond lengths associated with the bromo and cyclobutoxy substituents. Furthermore, the analysis would elucidate the conformation of the cyclobutoxy ring and its orientation relative to the thiazole ring.
The crystallographic data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This information is fundamental to understanding the packing of the molecules in the crystal lattice. Intermolecular interactions, such as halogen bonding involving the bromine atom or other non-covalent interactions, could also be identified and characterized, providing insights into the supramolecular chemistry of the compound.
Although a definitive crystal structure for this compound has not been published, the utility of single-crystal X-ray diffraction in the structural elucidation of related thiazole compounds is well-documented. researchgate.netmdpi.combeilstein-journals.org Therefore, should the growth of suitable crystals be achieved, this technique would offer an unparalleled level of detail regarding the solid-state structure of this compound.
Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Cyclobutoxy Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 4-Bromo-2-(cyclobutoxy)thiazole, DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. These calculations would typically involve minimizing the energy of the molecule with respect to the positions of its atoms, providing precise bond lengths, bond angles, and dihedral angles.
The total electronic energy obtained from these calculations is a key indicator of the molecule's thermodynamic stability. By comparing the energies of different possible isomers or conformers, the most stable form can be identified. For instance, the puckering of the cyclobutoxy ring and its orientation relative to the thiazole (B1198619) ring would be critical aspects to investigate.
Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O | 1.34 Å |
| O-C(cyclobutyl) | 1.45 Å | |
| C4-Br | 1.89 Å | |
| C4-C5 | 1.37 Å | |
| N3-C4 | 1.38 Å | |
| Bond Angle | C2-N3-C4 | 110.5° |
| N3-C2-S1 | 115.2° | |
| C2-O-C(cyclobutyl) | 118.9° | |
| Dihedral Angle | C5-C4-N3-C2 | 0.5° |
| N3-C2-O-C(cyclobutyl) | 175.0° |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a crucial tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO is the region most likely to accept electrons (electrophilic sites).
For this compound, FMO analysis would likely reveal that the HOMO is localized primarily on the thiazole ring, particularly on the sulfur and nitrogen atoms, due to their lone pairs of electrons. The LUMO, on the other hand, would be expected to have significant contributions from the C4-Br bond, suggesting that this site is susceptible to nucleophilic attack, potentially leading to the displacement of the bromide ion. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These predicted shifts can aid in the assignment of experimental NMR spectra. For this compound, calculations would provide expected chemical shifts for the protons and carbons of the thiazole and cyclobutoxy rings.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can also be calculated. These frequencies arise from the various vibrational modes of the molecule, such as bond stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with an experimental one can provide strong evidence for the proposed structure. For example, the C-Br stretching frequency and the characteristic vibrations of the thiazole and cyclobutoxy rings would be key features to analyze.
Conformational Analysis of the Cyclobutoxy Moiety and its Influence on Overall Molecular Conformation
The cyclobutoxy group attached to the thiazole ring is not rigid and can adopt different conformations. The four-membered cyclobutane (B1203170) ring is known to exist in a puckered conformation to relieve ring strain. This puckering, along with the rotation around the C2-O and O-C(cyclobutyl) bonds, will lead to various possible conformers of this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions would be expected around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the cyclobutoxy group.
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially near the bromine atom due to its electron-withdrawing nature, which can create a region of positive potential on the adjacent carbon atom (a σ-hole).
The MEP surface provides a clear picture of how the molecule would interact with other molecules, for instance, through hydrogen bonding or halogen bonding.
Theoretical Studies on Proposed Reaction Mechanisms involving this compound
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding the feasibility and rate of a proposed reaction mechanism.
Mechanistic and Preclinical Insights from Research on Thiazole Analogues
General Principles of Thiazole-Based Ligand-Target Interactions in Biological Systems
The thiazole (B1198619) ring is a key pharmacophore in numerous FDA-approved drugs and experimental therapeutic agents. nih.govnih.gov Its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, underpins its diverse pharmacological effects. nih.govresearchgate.net These interactions are crucial for the modulation of biological pathways and the exertion of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comresearchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their biological targets. nih.govnih.gov These methods provide valuable insights into the binding affinities, and specific interactions that govern the ligand-receptor recognition process. nih.govbiointerfaceresearch.com
For thiazole derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors. nih.govbiointerfaceresearch.comeurekaselect.com These simulations can predict the orientation of the thiazole-containing ligand and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity and selectivity. nih.govnih.gov For instance, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. nih.gov
MD simulations further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov This allows for the assessment of the stability of the predicted binding mode and the identification of conformational changes that may occur upon ligand binding. nih.gov
Table 1: Key Interactions of Thiazole Derivatives from Molecular Docking Studies
| Interaction Type | Description | Key Amino Acid Residues |
| Hydrogen Bonding | The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. | Asp, Arg, Tyr |
| Hydrophobic Interactions | The thiazole ring and its substituents can form hydrophobic interactions with nonpolar residues. | Ile, Val, Leu |
| π-π Stacking | The aromatic thiazole ring can engage in π-π stacking with aromatic residues. | Phe, Tyr, Trp |
This table is for illustrative purposes and the specific interacting residues will vary depending on the target protein.
The thiazole moiety plays a significant role in the interaction of small molecules with enzyme active sites. nih.govresearchgate.net The unique electronic and structural properties of the thiazole ring enable it to participate in a variety of interactions that are critical for enzyme inhibition. researchgate.netyoutube.com
The active site of an enzyme is a specific region that binds the substrate and contains the catalytic residues responsible for the chemical reaction. youtube.com Thiazole-containing inhibitors can bind to the active site and block the entry of the natural substrate, thereby inhibiting the enzyme's activity. nih.gov The interactions between the thiazole derivative and the amino acid residues in the active site are crucial for its inhibitory potency. researchgate.net
For example, in the context of protein kinases, a major class of drug targets, thiazole derivatives have been shown to interact with key residues in the ATP-binding pocket. nih.gov The nitrogen atom of the thiazole ring can form a hydrogen bond with the "hinge" region of the kinase, a critical interaction for many kinase inhibitors. biointerfaceresearch.com Additionally, substituents on the thiazole ring can extend into other regions of the active site, forming further interactions and enhancing binding affinity and selectivity. researchgate.net
Beyond their role as enzyme inhibitors, thiazole derivatives also function as ligands for a variety of receptors, modulating their activity. nih.gov Receptors are proteins that bind to specific signaling molecules (ligands) and initiate a cellular response. Thiazole-containing compounds can act as either agonists (activating the receptor) or antagonists (blocking the receptor), depending on their specific structure and the receptor they target. nih.gov
For example, certain thiazole derivatives have been identified as modulators of G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. nih.gov The ability of these compounds to bind to GPCRs and modulate their signaling pathways makes them attractive candidates for the development of new drugs for various diseases. nih.gov The interactions of thiazole derivatives with receptors are governed by the same principles of molecular recognition as their interactions with enzymes, involving a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. nih.gov
Role of the Thiazole Heterocycle in Modulating Diverse Biological Pathways
The thiazole heterocycle is a versatile scaffold that is found in a wide array of biologically active compounds, including a number of FDA-approved drugs. nih.govglobalresearchonline.net Its presence is associated with a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antifungal properties. researchgate.netmdpi.com This diversity in biological function stems from the ability of the thiazole ring and its derivatives to interact with and modulate a multitude of biological pathways. nih.gov
Thiazole-containing molecules can exert their effects by targeting specific enzymes, receptors, or other proteins that are key components of these pathways. nih.govnih.gov For instance, some thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and survival. nih.gov By inhibiting these kinases, such compounds can disrupt the aberrant signaling that drives diseases like cancer. researchgate.net
Furthermore, the structural versatility of the thiazole ring allows for the synthesis of a vast library of derivatives with fine-tuned properties. nih.gov This enables medicinal chemists to design molecules that can selectively target a particular biological pathway, thereby minimizing off-target effects and improving the therapeutic index. nih.gov The thiazole scaffold can be readily functionalized at various positions, allowing for the introduction of different substituents that can optimize the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net
Table 2: Examples of Biological Pathways Modulated by Thiazole Derivatives
| Biological Pathway | Example Target | Therapeutic Area |
| Cell Cycle Progression | Cyclin-Dependent Kinases (CDKs) | Cancer |
| Signal Transduction | Protein Kinases (e.g., EGFR, VEGFR) | Cancer, Inflammation |
| Inflammation | Cyclooxygenase (COX) | Inflammation, Pain |
| Bacterial Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Infectious Diseases |
This table provides a few examples and is not exhaustive.
Influence of Halogenation (Bromine) on Molecular Recognition and Covalent Binding Mechanisms
The introduction of a halogen atom, such as bromine, onto a drug-like molecule can significantly influence its biological activity. researchgate.net This is due to the unique properties of halogens, which can participate in specific non-covalent interactions known as halogen bonds. acs.orgacs.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom, on another molecule. acs.orgnih.gov
Beyond halogen bonding, the bromine substituent can also influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. Furthermore, in certain contexts, the carbon-bromine bond can be susceptible to cleavage, potentially leading to the formation of a covalent bond with the target protein. masterorganicchemistry.com This mechanism of covalent inhibition can result in prolonged and often irreversible inhibition of the target, which can be advantageous for certain therapeutic applications.
Impact of the Cyclobutoxy Substituent on Ligand Efficiency and Molecular Interactions
The cyclobutoxy group attached to the 2-position of the thiazole ring in "4-Bromo-2-(cyclobutoxy)thiazole" is expected to have a significant impact on the molecule's properties and its interactions with biological targets. This substituent can influence several key parameters, including ligand efficiency, lipophilicity, and conformational flexibility.
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a compound in relation to its size. nih.govnih.gov It is a measure of how efficiently a molecule utilizes its atoms to bind to a target. The cyclobutoxy group, being a relatively small and rigid substituent, can potentially contribute to a favorable ligand efficiency by providing a good balance between size and binding affinity. core.ac.uk
The lipophilicity of a molecule, which is its tendency to dissolve in fats and oils, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The cyclobutoxy group will increase the lipophilicity of the molecule compared to a smaller, more polar substituent. This can enhance its ability to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor solubility and increased toxicity.
From a molecular interactions perspective, the cyclobutoxy group can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. acs.org The defined three-dimensional shape of the cyclobutyl ring can also lead to specific steric interactions that may enhance binding selectivity. The ether linkage of the cyclobutoxy group can also act as a hydrogen bond acceptor, further contributing to the binding affinity.
Structure-Activity Relationship (SAR) Studies and Molecular Design Considerations for Novel Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Understanding the structure-activity relationships (SAR) of thiazole derivatives is crucial for the rational design of novel therapeutic agents. While specific preclinical data for this compound is not extensively available in the public domain, we can infer potential SAR and molecular design considerations based on studies of analogous compounds.
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the 4-bromophenyl group at the 4-position was a key feature for their antimicrobial and anticancer activities. nih.gov The substitution pattern on the thiazole ring can dictate the molecule's interaction with biological targets. For example, 2,4-disubstituted thiazoles have been widely explored for various therapeutic applications. frontiersin.org
The design of novel thiazole derivatives often involves modifying substituents to optimize potency and selectivity. For example, in a series of thiazole carboxamide derivatives designed as COX inhibitors, a methoxyphenyl substituent was utilized for its favorable interactions within the enzyme's binding pocket. nih.gov This highlights the importance of substituent choice in directing the molecule to its intended target.
Table 1: Structure-Activity Relationship Insights for Thiazole Derivatives
| Compound/Series | Key Structural Features | Observed Biological Activity | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | 4-bromophenyl group at position 4 | Antimicrobial and anticancer activity | nih.gov |
| 2,4-Disubstituted thiazole derivatives | Varied substituents at positions 2 and 4 | Multi-targeted inhibitors (antiproliferative, antioxidant, antibacterial) | frontiersin.org |
| Thiazole-containing small molecules | Long, bulky hydrophobic side chain | Induction of stem cell differentiation | nih.gov |
| Thiazole carboxamide derivatives | Methoxyphenyl substituent | COX inhibition | nih.gov |
This table is generated based on data from related thiazole derivatives to illustrate general SAR principles.
Rational Design of Prodrug Strategies Utilizing Thiazole Scaffolds
Prodrug design is a valuable strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. While specific prodrug strategies for this compound have not been reported, we can explore rational approaches based on the general principles of prodrug design and the known chemistry of thiazole-containing compounds.
The thiazole ring itself offers several possibilities for chemical modification to create prodrugs. The nitrogen atom in the thiazole ring can be quaternized to form a prodrug that may exhibit improved aqueous solubility. This approach is often employed for drugs intended for intravenous administration.
Another common prodrug strategy involves the attachment of a promoiety to a functional group on the parent molecule. In the case of thiazole derivatives that may be synthesized with a reactive functional group, such as an amine or a hydroxyl group, these can be readily converted into various prodrug forms. For example, an amino group can be acylated to form an amide prodrug, which can be designed to be cleaved by amidases in the body to release the active parent drug.
Given the structure of this compound, a potential prodrug strategy could involve modification of the cyclobutoxy group. For instance, if the cyclobutoxy group were to be replaced with a hydroxyalkoxy group, this hydroxyl function could be esterified with a promoiety to enhance lipophilicity and passive diffusion across biological membranes. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active hydroxylated thiazole derivative.
Furthermore, if the biological target and mechanism of action of this compound were known, more targeted prodrug strategies could be designed. For example, if the compound acts within a specific cell type, a promoiety could be chosen that is selectively cleaved by an enzyme that is overexpressed in those target cells, leading to site-specific drug release.
The design of any prodrug requires a careful balance between stability at the site of administration and efficient conversion to the active drug at the site of action. The choice of the promoiety and the type of chemical linkage are critical factors in achieving the desired pharmacokinetic profile.
Table 2: Potential Prodrug Strategies for Thiazole-Based Compounds
| Prodrug Approach | Rationale | Potential Application to this compound (Hypothetical) |
| N-Quaternization of Thiazole Ring | Increase aqueous solubility | If the compound has low water solubility, forming a quaternary salt could improve its formulation for parenteral administration. |
| Acylation of an Amino Group | Improve membrane permeability, mask polar groups | If an amino-functionalized analogue were synthesized, it could be converted to an amide prodrug. |
| Esterification of a Hydroxyl Group | Enhance lipophilicity, improve oral absorption | If an analogue with a hydroxyl group on the cyclobutyl ring were made, it could be esterified to create a prodrug with improved permeability. |
| Enzyme-Specific Cleavage | Targeted drug delivery | If the target tissue has a specific enzyme, a promoiety could be designed for selective cleavage and drug release in that tissue. |
This table presents hypothetical prodrug strategies based on general principles of medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-(cyclobutoxy)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated thiazoles often involves halogenation or cross-coupling reactions. For example, in analogous compounds like 2-bromo-4-phenyl-1,3-thiazole, CuBr and n-butyl nitrite are used under reflux in acetonitrile (333 K), followed by purification via silica gel chromatography (heptane:ethyl acetate, 70:3 v/v) . Optimization may involve factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H NMR (e.g., DMSO-d6 at 304 K) to confirm substituent positions and integration ratios .
- IR Spectroscopy : Peaks for C-Br (~600 cm⁻¹) and thiazole ring vibrations (~1476 cm⁻¹) .
- X-ray Crystallography : For resolving crystal packing and intermolecular interactions (e.g., π-π stacking observed in brominated thiazole derivatives) .
Q. What safety protocols are critical when handling brominated thiazoles in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, masks, protective clothing) to avoid skin contact.
- Segregation of waste for professional disposal to prevent environmental contamination .
- Compliance with GHS guidelines for brominated compounds, including proper ventilation and emergency first-aid measures .
Advanced Research Questions
Q. How can computational modeling enhance the design of this compound derivatives for targeted pharmacological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with proteins (e.g., mGluR5 receptors) may identify binding affinities . Virtual screening of substituents (e.g., cyclobutoxy vs. phenyl groups) can prioritize synthesis targets .
Q. What strategies resolve contradictions in biological activity data for brominated thiazoles across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Approaches include:
- Meta-analysis : Cross-referencing data from multiple pharmacological studies (e.g., comparing anti-cancer vs. CNS activity in thiazole derivatives) .
- Dose-Response Studies : Establishing EC₅₀ values under standardized conditions .
- Reproducibility Checks : Independent validation of synthetic routes and bioassays .
Q. How can reaction fundamentals inform scalable reactor designs for synthesizing this compound?
- Methodological Answer : Reactor design should account for:
- Kinetics : Monitoring reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.
- Heat Transfer : Exothermic halogenation steps may require jacketed reactors for temperature control .
- Heterogeneous Catalysis : Fixed-bed reactors with immobilized catalysts (e.g., CuBr on silica) to improve yield and reduce waste .
Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- LC-MS/MS : To identify degradation products (e.g., debromination or ring-opening intermediates).
- Accelerated Stability Testing : Exposing the compound to UV light, humidity, or elevated temperatures .
- Environmental Fate Modeling : Using software like EPI Suite to predict persistence and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
